



# **Protocol for Calicheamicin Antibody-Drug Conjugate (ADC) Development**

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Compound of Interest		
Compound Name:	Calicheamicin	
Cat. No.:	B15605648	Get Quote

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## Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that function by inducing double-strand DNA breaks, leading to apoptosis. Their high cytotoxicity makes them effective payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody (mAb) with the cell-killing ability of a cytotoxic agent. Two calicheamicin-based ADCs, gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), respectively.[1]

These first-generation ADCs have demonstrated the clinical potential of this payload class. However, they are not without challenges, including heterogeneity, aggregation, and linker instability, which can affect their therapeutic window.[1] Recent advancements in ADC technology, such as site-specific conjugation and the development of novel linkers, aim to address these issues and improve the therapeutic index of calicheamicin ADCs.[1]

This document provides detailed application notes and protocols for the development and characterization of calicheamicin ADCs.

## **Mechanism of Action and Signaling Pathway**







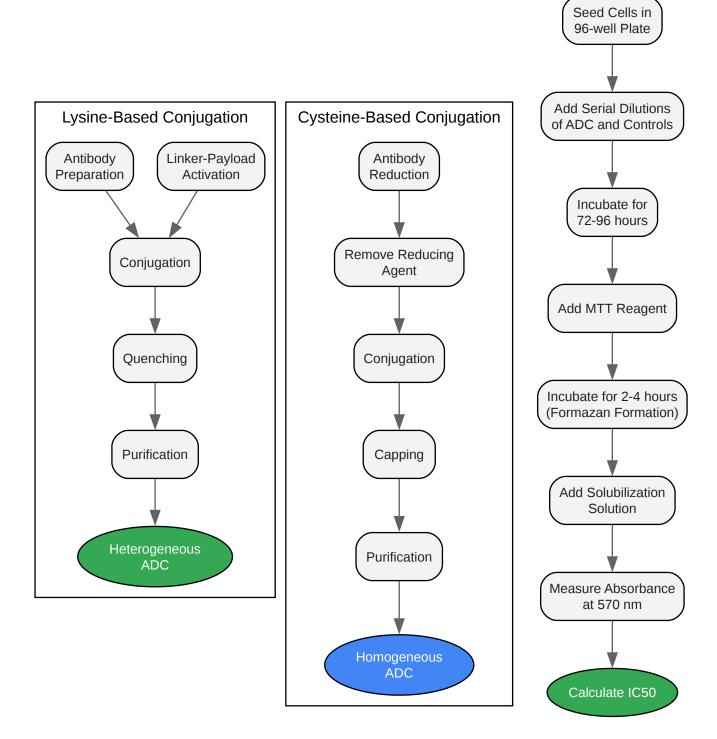
The mechanism of action of a **calicheamicin** ADC begins with the binding of the mAb component to a specific antigen on the surface of a cancer cell. This is followed by the internalization of the ADC-antigen complex, typically through endocytosis.[1] Once inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the **calicheamicin** payload.[1]

The released **calicheamicin** then travels to the nucleus and binds to the minor groove of DNA, with a preference for TCCT/AGGA sequences. The trisulfide group within the **calicheamicin** molecule is then reduced by intracellular reducing agents like glutathione, which triggers a Bergman cyclization reaction.[1] This reaction produces a highly reactive para-benzyne diradical that abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks.[1] These DNA double-strand breaks activate the DNA damage response (DDR) pathway, primarily mediated by the kinases ATM and ATR, which in turn phosphorylate downstream effectors such as Chk1 and Chk2.[1] This signaling cascade leads to cell cycle arrest and ultimately apoptosis.[1]









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## References

- 1. Tumoricidal effect of calicheamicin immuno-conjugates using a passive targeting strategy -PubMed [pubmed.ncbi.nlm.nih.gov]
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